(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the mechanism of each reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Polymerization
Novel Synthesis Approaches : A study by Zeuner, Angermann, and Moszner (2006) details the synthesis of novel 2-Vinylcyclopropane Phosphonic Acids, showcasing methods for esterification and silylation of phosphonic acid diesters, which are relevant to the chemical under discussion (Zeuner, Angermann, & Moszner, 2006).
Radical Polymerization : Moszner, Zeuner, and Rheinberger (1997) explored the radical polymerization of multifunctional 2-vinylcyclopropanes, synthesized by esterification of 1-methoxycarbonyl-2-vinylcyclopropane-1-carboxylic acid, leading to the creation of transparent crosslinked polymers (Moszner, Zeuner, & Rheinberger, 1997).
Biochemical Applications
Ethylene Precursor in Plants : Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This showcases the compound's role in plant biochemistry and ethylene production (Hoffman, Yang, & McKeon, 1982).
Ethylene Biosynthesis : Pirrung, Dunlap, and Trinks (1989) detailed the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene. This study highlights the compound's potential applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Advanced Material Applications
Liquid Crystalline Properties : Alupei and Ritter (2002) synthesized new optically active 1,1-disubstituted 2-vinylcyclopropanes, showing the liquid crystalline properties of the synthesized monomers and their radical polymerization into liquid crystalline polymers (Alupei & Ritter, 2002).
Photopolymerization Reactivity : Catel et al. (2016) demonstrated the use of Bis(4-methoxybenzoyl)diethylgermane (BMDG) for the photopolymerization of various 1,1-disubstituted 2-vinylcyclopropanes, finding that certain monomers, including 1-ethoxycarbonyl-2-vinylcyclopropanecarboxylic acid, exhibited high reactivity (Catel et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,2S)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFLHITHZBGRY-XCBNKYQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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